molecular formula C21H21N3O2 B2715346 butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 843622-89-9

butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2715346
CAS No.: 843622-89-9
M. Wt: 347.418
InChI Key: PXIBYFVMOHEGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic indoloquinoxaline derivative characterized by a fused indole-quinoxaline heterocyclic core. Key structural features include a 7-methyl substituent on the indole ring and a butyl acetate group attached via a methylene bridge at the 6-position of the quinoxaline moiety.

Properties

IUPAC Name

butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBYFVMOHEGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication of cancer cells.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Electronic Effects : The 7-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro substituents in ’s derivatives. This difference may alter π-π stacking interactions or redox behavior in coordination complexes .
  • Functional Group Diversity : The butyl acetate group introduces ester functionality, enhancing solubility in organic solvents compared to polar hydrazone derivatives (e.g., A9) or halogenated analogs .

Biological Activity

Butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indoloquinoxaline class of compounds. Its structure features an indole and a quinoxaline moiety, which are known for their biological significance. The butyl group enhances the compound's solubility and bioactivity, making it a promising candidate for drug development.

Chemical Formula: C21H21N3O2
CAS Number: 843622-89-9
Molecular Weight: 347.41 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity: Studies indicate that this compound has potential as an anticancer agent. It interacts with DNA through intercalation, which can inhibit cancer cell proliferation. Research has demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Antiviral Properties: The indoloquinoxaline derivatives have shown antiviral activity against several viruses. The mechanism is believed to involve inhibition of viral replication processes .
  • Antimicrobial Effects: The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested using the disc diffusion method, showing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound's ability to intercalate into DNA disrupts the replication process, making it effective against cancer cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in viral replication or bacterial metabolism, contributing to its antimicrobial and antiviral effects .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be useful:

Compound NameStructural FeaturesBiological Activity
6H-Indolo[2,3-b]quinoxaline Core structure similar; lacks butyl groupAnticancer, antimicrobial
Ellipticine Indole-based structure; different substitutionAnticancer
Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate Similar core; different substituent at 6-positionAntiviral

This table illustrates how this compound stands out due to its specific substitution pattern and enhanced solubility compared to other compounds in the same class .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy Study: A study reported that this compound exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing: In another study focusing on antimicrobial activity, this compound showed effective inhibition against multiple bacterial strains with MIC values comparable to established antibiotics .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, and how are intermediates validated? A: The compound is typically synthesized via multi-step reactions involving indoloquinoxaline core formation followed by alkylation or esterification. For example:

Indoloquinoxaline Core: Start with 3-acetyl-N-alkyl-2-chloroindoles reacting with 2-aminobenzophenone derivatives under acidic conditions to form the indolo[2,3-b]quinoxaline backbone .

Esterification: React the indoloquinoxaline intermediate with butyl bromoacetate in the presence of a base (e.g., NaH) in DMF to introduce the butyl acetate moiety .
Validation: Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>98% purity). For example, sodium hydride-mediated reactions require strict anhydrous conditions to avoid side products .

Advanced Physicochemical Profiling

Q: How can researchers determine key physicochemical properties (e.g., solubility, stability) critical for in vitro assays? A: Use the following methodologies:

  • Solubility: Test in DMSO (common solvent for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring.
  • Critical Data (from analogous compounds):
PropertyValue (Analogous Indoloquinoxaline)MethodReference
Density1.2 ± 0.1 g/cm³Pycnometry
LogP4.45Shake-flask
Thermal Decomposition>250°CTGA

Biological Activity Assessment

Q: What in vitro assays are recommended to evaluate cytotoxicity and mechanism of action? A:

  • Cytotoxicity: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7). For example, methyl-substituted indoloquinoxalines showed IC₅₀ values of 0.5–5 µM .
  • Apoptosis Induction: Perform Annexin V/PI staining and caspase-3/7 activation assays.
  • Mechanistic Studies: RNA-seq or proteomics to identify pathways (e.g., mitochondrial dysfunction observed in related compounds) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How does substitution at the 7-methyl position impact biological activity? A:

  • Case Study: Replacing the 7-methyl group with ethyl or benzyl groups alters steric bulk and electron density, affecting DNA intercalation or kinase inhibition. For example:
    • 7-Methyl: Moderate cytotoxicity (IC₅₀ ~2 µM).
    • 7-Ethyl: Enhanced lipophilicity (LogP +0.3) but reduced solubility.
    • 7-Benzyl: Loss of activity due to steric hindrance .
  • Method: Synthesize derivatives via Suzuki coupling or alkylation, then compare IC₅₀ values and computational docking scores.

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported cytotoxicity data across studies? A:

Standardize Assay Conditions: Ensure consistent cell lines, passage numbers, and serum concentrations.

Control for Compound Stability: Verify purity via HPLC before assays; degraded compounds may show false negatives.

Cross-Validate with Orthogonal Assays: Combine MTT with clonogenic assays or live-cell imaging.

Reference Analogous Compounds: Compare with structurally similar molecules (e.g., Rabeximod, a Phase II indoloquinoxaline with confirmed anti-inflammatory activity) .

Advanced In Vivo Pharmacokinetics

Q: What strategies improve the bioavailability of indoloquinoxaline derivatives in preclinical models? A:

  • Prodrug Design: Convert the ester group to a carboxylic acid for enhanced aqueous solubility.
  • Formulation: Use lipid-based nanoparticles (e.g., LNPs) to encapsulate the compound, improving plasma half-life.
  • Metabolic Stability: Conduct microsomal assays (human/rodent liver microsomes) to identify CYP450-mediated degradation hotspots .

Computational Modeling for Target Identification

Q: How can molecular docking guide target identification for this compound? A:

  • Target Library: Screen against kinases (e.g., JAK2, EGFR) or DNA topoisomerases using AutoDock Vina.
  • Case Study: Indoloquinoxalines with planar structures show high affinity for DNA G-quadruplexes (ΔG ~-9 kcal/mol) .
  • Validation: Use surface plasmon resonance (SPR) to confirm binding kinetics (e.g., KD values).

Stability Under Experimental Conditions

Q: How does light exposure affect compound stability during long-term assays? A:

  • Photostability Test: Expose to UV (365 nm) and visible light for 24–72 hours; monitor degradation via HPLC.
  • Mitigation: Store solutions in amber vials and add antioxidants (e.g., 0.1% BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.